A Technical Guide to the Spectroscopic Profile of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid
A Technical Guide to the Spectroscopic Profile of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid
Introduction
This technical guide provides a detailed spectroscopic analysis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No: 883-92-1), a substituted coumarin derivative.[1][2] Coumarins are a significant class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural and electronic properties, as determined by spectroscopic methods, is fundamental for researchers in drug discovery and chemical synthesis.
It is important to note that the nomenclature "6-Chloro-2H-chromene-3-carboxylic acid" is often used interchangeably with "6-Chloro-2-oxo-2H-chromene-3-carboxylic acid" in chemical literature and databases. The presence of the "2-oxo" group, indicating a lactone, is characteristic of the coumarin scaffold. This guide will focus on this common and well-documented coumarin structure.
While a complete, publicly available, and unified set of experimental spectra for this specific molecule is not consistently reported in the literature, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a reliable, predictive, and comprehensive spectroscopic profile.[3][4][5][6] This approach, grounded in expert analysis, provides a robust framework for the identification, characterization, and quality control of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of the title compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the vinyl proton, and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.5 | Singlet, Broad | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.[3] |
| ~8.8 | Singlet | 1H | H-4 | This vinyl proton is significantly deshielded due to its position on a double bond conjugated to two carbonyl groups (the lactone and the carboxylic acid). Data for similar coumarin-3-carboxylic acids show this proton in the 8.7-8.9 ppm range.[3] |
| ~8.0 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. |
| ~7.8 | Doublet (d) | 1H | H-7 | This proton is expected to appear as a doublet due to coupling with H-8. |
| ~7.5 | Doublet of Doublets (dd) | 1H | H-8 | This proton is coupled to both H-7 and H-5, resulting in a doublet of doublets. |
Experimental Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to allow for the observation of the acidic proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal standard.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |
| ~164 | C=O (Carboxylic Acid) | Carboxylic acid carbonyl carbons typically resonate in the 160-185 ppm range. Data for similar coumarin-3-carboxylic acids confirm this assignment.[3][7] |
| ~157 | C=O (Lactone) | The lactone carbonyl is also significantly deshielded, appearing at the downfield end of the spectrum. |
| ~156 | C-8a | This quaternary carbon, being adjacent to the lactone oxygen, is shifted downfield. |
| ~148 | C-4 | The vinyl carbon C-4 is deshielded due to conjugation and its proximity to the carbonyl groups. |
| ~134 | C-6 | This carbon is directly attached to the chlorine atom, but the effect on its chemical shift is moderated by its position in the aromatic ring. |
| ~133 | C-8 | |
| ~131 | C-5 | |
| ~120 | C-4a | |
| ~119 | C-7 | |
| ~118 | C-3 | The chemical shift of this carbon is influenced by the attached carboxylic acid group. |
Experimental Protocol for ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Due to the lower sensitivity of ¹³C NMR, a more concentrated sample (20-50 mg) may be required for rapid acquisition.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans are necessary compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Rationale |
| 3300-2500 | O-H stretch | Broad, Strong | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| ~1730 | C=O stretch | Strong | Lactone Carbonyl | The C=O stretch of the lactone is expected at a higher frequency. |
| ~1685 | C=O stretch | Strong | Carboxylic Acid Carbonyl | Conjugation with the aromatic ring and the vinyl group slightly lowers the frequency of the carboxylic acid carbonyl stretch.[5] |
| ~1600, ~1470 | C=C stretch | Medium | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| 1320-1210 | C-O stretch | Strong | Carboxylic Acid & Lactone | This region contains strong absorptions from the C-O single bond stretching of both the carboxylic acid and the ester (lactone) group. |
| ~920 | O-H bend | Broad, Medium | Carboxylic Acid | The out-of-plane bend of the hydrogen-bonded O-H group often appears as a broad band. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Before analyzing the sample, run a background scan of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Workflow for FTIR-ATR Analysis
Caption: Workflow for solid-state analysis using FTIR with an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 224/226 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |
| 196/198 | [M - CO]⁺ | Loss of a carbon monoxide molecule from the lactone ring is a common fragmentation pathway for coumarins. |
| 179/181 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical (45 Da). |
| 151/153 | [M - CO - COOH]⁺ | Subsequent loss of both the CO and COOH groups. |
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Note: Due to the low volatility of carboxylic acids, derivatization (e.g., to a methyl or trimethylsilyl ester) is often required for GC-MS analysis. The data below assumes direct infusion or analysis of a derivatized sample.
-
Sample Preparation (Direct Infusion): Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. For volatile samples or derivatives, a Gas Chromatograph (GC) can be used for sample introduction.
-
Data Acquisition: Introduce the sample into the ion source. In EI, high-energy electrons (typically 70 eV) bombard the sample, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a monochlorinated compound.
Workflow for Mass Spectrometry Analysis
Caption: Generalized workflow for mass spectrometry from sample introduction to data analysis.
References
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Supporting Information for "Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature". (n.d.). Retrieved from [Link]
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Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Retrieved from [Link]
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ResearchGate. (2016). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
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The Journal of Organic Chemistry. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Retrieved from [Link]
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IUCrData. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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NIST WebBook. (n.d.). Coumarin-3-carboxylic acid. Retrieved from [Link]
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ChemBK. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). 6-chloro-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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